molecular formula C19H19BrN6O2 B2704537 (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2035007-86-2

(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2704537
CAS RN: 2035007-86-2
M. Wt: 443.305
InChI Key: QHCGGNWRNGVPRQ-QPJJXVBHSA-N
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Description

The compound “(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, an acryloyl group, a piperazine ring, a methyl group, and a triazolopyrimidinone group .

Scientific Research Applications

Covalent Organic Frameworks (COFs) Synthesis

The compound can serve as a precursor for the on-surface synthesis of two-dimensional (2D) covalent organic frameworks (COFs). Researchers have demonstrated that under ultra-high vacuum conditions, the choice of substrate significantly influences the formation of 2D COFs from halogenated aromatic monomers . These COFs exhibit unique structural properties and can be tailored for applications such as gas storage, catalysis, and electronic devices.

Materials Science: Mechanical Properties

The compound’s crystal polymorphism has attracted attention due to its distinct mechanical properties. Investigating the intermolecular interactions and crystal packing of different polymorphs provides insights into their elasticity, brittleness, and plasticity. Researchers have studied trimorphs of 4-bromophenyl 4-bromobenzoate, which share similarities with the compound . Understanding how molecular features influence mechanical behavior is crucial for designing novel materials .

Supramolecular Chemistry: Host-Guest Interactions

The compound’s piperazine unit and aromatic rings can participate in host-guest interactions. Researchers can study its binding affinity towards various guest molecules, including small organic compounds, metal ions, or even biomolecules. Understanding its supramolecular behavior can lead to applications in drug delivery, molecular recognition, and catalysis.

Mechanism of Action

Target of Action

The primary target of the compound (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one interacts with the α-amylase enzyme, inhibiting its activity . This interaction prevents the enzyme from breaking down complex carbohydrates, thus reducing the amount of sugar absorbed into the bloodstream.

Biochemical Pathways

The inhibition of α-amylase by (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of complex carbohydrates, leading to lower blood sugar levels.

Result of Action

The molecular and cellular effects of the action of (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involve the inhibition of the α-amylase enzyme . This inhibition reduces the breakdown of complex carbohydrates, leading to lower blood sugar levels.

properties

IUPAC Name

2-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-13-12-17(28)26-18(21-13)22-19(23-26)25-10-8-24(9-11-25)16(27)7-4-14-2-5-15(20)6-3-14/h2-7,12H,8-11H2,1H3,(H,21,22,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCGGNWRNGVPRQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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